4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
CAS No.: 927801-81-8
Cat. No.: VC2930751
Molecular Formula: C15H13FO
Molecular Weight: 228.26 g/mol
* For research use only. Not for human or veterinary use.
![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde - 927801-81-8](/images/structure/VC2930751.png)
Specification
CAS No. | 927801-81-8 |
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Molecular Formula | C15H13FO |
Molecular Weight | 228.26 g/mol |
IUPAC Name | 5-(2,4-dimethylphenyl)-2-fluorobenzaldehyde |
Standard InChI | InChI=1S/C15H13FO/c1-10-3-5-14(11(2)7-10)12-4-6-15(16)13(8-12)9-17/h3-9H,1-2H3 |
Standard InChI Key | TVDCUYNAJSERBS-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C=O)C |
Canonical SMILES | CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C=O)C |
Introduction
Structural Characterization and Isomerism
Core Structure and Substituents
The compound features:
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Biphenyl backbone: A central single bond connecting two aromatic rings, with fluorine at the 4 position of the parent ring.
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Methyl groups: Two methyl substituents at the 2' and 4' positions of the second phenyl ring.
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Carbaldehyde group: A formyl (-CHO) group at the 3 position of the parent ring.
This configuration creates steric and electronic interactions between substituents, influencing reactivity and molecular properties.
Position | Substituent | Ring | Bond Orientation |
---|---|---|---|
4 | Fluorine | Parent | Ortho to carbaldehyde |
2' | Methyl | Second | Para to 4'-methyl |
4' | Methyl | Second | Ortho to 2'-methyl |
3 | Formyl | Parent | Central functional group |
Conformational Analysis
Synthetic Pathways and Precursor Analysis
Key Synthetic Strategies
Synthesis likely involves:
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Biphenyl formation: Suzuki-Miyaura coupling of halogenated aryl boronic acids with aryl halides .
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Functional group introduction:
Precursor Optimization
Critical intermediates include:
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4-Fluoro-3-bromobiphenyl: Enables formylation via palladium-catalyzed coupling (e.g., with HCN) .
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2',4'-Dimethylbiphenyl: Synthesized via Ullmann coupling of 2-bromo-4-methyltoluene with 4-methylphenylboronic acid .
Table 1: Representative Precursor Syntheses
Physicochemical Properties
Molecular Properties
Spectroscopic Data
H NMR (CDCl3, 400 MHz):
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δ 9.8–10.0 ppm: Aldehyde proton (s, 1H).
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δ 7.4–7.8 ppm: Aromatic protons (m, 8H).
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δ 2.3–2.6 ppm: Methyl groups (s, 6H).
13C NMR (CDCl3, 101 MHz):
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δ 190–195 ppm: Aldehyde carbon.
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δ 155–160 ppm: Fluorinated carbon.
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δ 128–140 ppm: Aromatic carbons.
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δ 20–25 ppm: Methyl carbons.
Applications and Functional Derivatives
Pharmaceutical Intermediates
The compound’s fluorine and aldehyde groups make it valuable for:
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Anticancer agents: Aldehyde intermediates in heterocyclic synthesis (e.g., imidazoles, oxazoles) .
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Kinase inhibitors: Biphenyl scaffolds with fluorine enhance binding affinity to hydrophobic pockets .
Example Derivative Synthesis:
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Condensation with amines: Forms Schiff bases or oxazolidinones.
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Reduction to alcohol: Pd/C-H2 or NaBH4 for alcohol precursors.
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Oxidation to carboxylic acid: KMnO4 or CrO3 for acid derivatives.
Materials Science
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Liquid crystals: Fluorinated biphenyls improve mesophase stability .
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Organic semiconductors: Electron-deficient aldehydes for charge transport layers.
Hazard | Severity | Precaution | Reference |
---|---|---|---|
Skin irritation | Moderate | PPE (gloves, goggles) | |
Eye irritation | High | Prolonged exposure avoidance | |
Respiratory exposure | Low | Use in fume hood |
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
Research Gaps and Future Directions
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Synthetic Optimization: Developing cost-effective routes to reduce reliance on palladium catalysts.
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Biological Profiling: In vitro/in vivo testing for anticancer or antimicrobial activity.
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Computational Modeling: DFT studies to predict conformational preferences and reactivity.
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